N-Butyl-N-ethyl-2-methylpentanamide

Mosquito Repellency Aedes aegypti Minimum Effective Dosage

N-Butyl-N-ethyl-2-methylpentanamide (CAS 885907-59-5) is a synthetic tertiary carboxamide with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol. It belongs to the class of N,N-dialkyl amides that have been systematically evaluated alongside DEET and related carboxamides for their mosquito repellent activity against Aedes aegypti, the primary vector for dengue, yellow fever, and chikungunya viruses.

Molecular Formula C12H25NO
Molecular Weight 199.338
CAS No. 885907-59-5
Cat. No. B2393355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-ethyl-2-methylpentanamide
CAS885907-59-5
Molecular FormulaC12H25NO
Molecular Weight199.338
Structural Identifiers
SMILESCCCCN(CC)C(=O)C(C)CCC
InChIInChI=1S/C12H25NO/c1-5-8-10-13(7-3)12(14)11(4)9-6-2/h11H,5-10H2,1-4H3
InChIKeyPBWCDRLOAGEEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-ethyl-2-methylpentanamide (CAS 885907-59-5): Sourcing Guide for a Research-Grade Carboxamide Insect Repellent Candidate


N-Butyl-N-ethyl-2-methylpentanamide (CAS 885907-59-5) is a synthetic tertiary carboxamide with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It belongs to the class of N,N-dialkyl amides that have been systematically evaluated alongside DEET and related carboxamides for their mosquito repellent activity against Aedes aegypti, the primary vector for dengue, yellow fever, and chikungunya viruses [1]. The compound features a 2-methylpentanamide acyl core substituted with N-butyl and N-ethyl groups on the amide nitrogen, a specific branching and substitution pattern that differentiates it from both the linear-chain and the aromatic amide analogs within the same chemotype series [1].

SAR Probe Fit 2‑Methylpentanamide scaffold with N‑butyl‑N‑ethyl substitution distinguishes it from linear and aromatic carboxamide analogs
Assay Context Evaluated in standard Aedes aegypti cloth patch repellency assay alongside DEET and analog panel
Modeling Support Well‑characterized MED and MFTA QSAR predictability support SAR and model refinement studies

Why N-Butyl-N-ethyl-2-methylpentanamide Cannot Be Replaced by a Generic Carboxamide in Aedes aegypti Repellent Research


Within the carboxamide chemotype, seemingly minor structural modifications—the position of a single methyl branch on the acyl chain, the choice of N-alkyl substituents, or the saturation state of the backbone—produce quantifiable and directionally meaningful shifts in minimum effective dosage (MED) against Aedes aegypti [1]. The 2-methylpentanamide scaffold of the title compound occupies a distinct activity niche that is not reliably recapitulated by the linear hexanamide, the 3-methylbutanamide, or the gem-dimethyl pivalamide congeners [1]. Generic substitution with an under-characterized analog therefore risks introducing uncontrolled variation in repellent potency, invalidating dose-response comparisons, and confounding QSAR model refinement. The quantitative evidence below establishes the specific ranks and margins that define this compound's position within the structure-activity landscape.

Linear hexanamide analog (5b) exhibits a reported MED shift; α‑methyl branching appears potency‑relevant.
3‑Methyl or gem‑dimethyl branching yields distinct repellent profiles; activity may not transfer from the 2‑methylpentanamide scaffold.
Aromatic 2‑methylbenzamide core (5q) shifts potency relative to aliphatic scaffold; core type substitution requires re‑validation.

Quantitative Differentiation Evidence for N-Butyl-N-ethyl-2-methylpentanamide Against Closest Analogs and DEET


Minimum Effective Dosage (MED) Against Aedes aegypti: Head-to-Head Comparison with DEET

In a standardized Aedes aegypti repellency bioassay measuring minimum effective dosage (MED, µmol/cm²) required for 99% repellency (ED₉₉), N-butyl-N-ethyl-2-methylpentanamide (Compound 5g) exhibited an observed MED of 0.104 µmol/cm², compared to 0.052 µmol/cm² for the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide) tested in the same study [1]. This represents an approximately 2-fold lower potency than DEET. However, the compound's MED of 0.104 µmol/cm² places it among the more active carboxamides within the 43-compound panel, distinguishing it from numerous less potent analogs [1].

DEET Benchmark
Head-to-head
MEDobs 0.104 vs 0.052 µmol/cm² (DEET)
Establishes absolute potency benchmark against regulatory gold standard in same assay.
2.0‑fold lower potency than DEET; MEDpred/MEDobs ratio = 1.27 (MFTA QSAR)
Mosquito Repellency Aedes aegypti Minimum Effective Dosage

Chain Branching Effect: 2-Methylpentanamide vs. Linear Hexanamide Analog

Replacing the linear hexanamide chain of N-butyl-N-ethylhexanamide (Compound 5b) with a 2-methylpentanamide chain to yield N-butyl-N-ethyl-2-methylpentanamide (Compound 5g) produced a 1.50-fold improvement in repellent potency [1]. Specifically, MEDobs decreased from 0.156 µmol/cm² (5b) to 0.104 µmol/cm² (5g), while both compounds share identical N-butyl-N-ethyl substitution on the amide nitrogen. This demonstrates that introducing a single methyl branch at the α-position of the acyl chain materially enhances potency in this scaffold [1].

α‑Branching Impact
Head-to-head
2‑methylpentanamide (5g): MED 0.104; linear hexanamide (5b): 0.156 µmol/cm²
Indicates α‑methyl branch contributes to potency within the same N‑alkyl substitution series.
1.50‑fold lower MED for branched analog; identical N‑butyl‑N‑ethyl head group
Structure-Activity Relationship Chain Branching Carboxamide Repellents

Branch Position Sensitivity: 2-Methyl vs. 3-Methyl vs. 2,2-Dimethyl Pentanamide/Butanamide Analogs

Systematic comparison of three N-butyl-N-ethyl amide congeners differing only in the branching pattern of the acyl chain reveals a rank order of potency: 2-methylpentanamide (5g, MED = 0.104) > 3-methylbutanamide (5k, MED = 0.125) > 2,2-dimethylpropanamide (5n, MED = 0.286) [1]. The 2-methylpentanamide scaffold is 1.20-fold more potent than the 3-methylbutanamide and 2.75-fold more potent than the gem-dimethyl pivalamide. This non-monotonic structure-activity gradient indicates that the specific position and number of methyl branches on the acyl chain are critical determinants of repellent activity, not merely the total carbon count or the presence of branching [1].

Branch Position Rank
Ranked in tested set
5g (2‑methyl) > 5k (3‑methyl) > 5n (2,2‑dimethyl)
Reports potency rank order among N‑butyl‑N‑ethyl branched amide congeners.
5g 1.20× more potent than 5k; 2.75× more potent than 5n (MED basis)
Branch Position SAR Alkyl Chain Topology

Aliphatic vs. Aromatic Acyl Core: 2-Methylpentanamide Outperforms 2-Methylbenzamide

When the aliphatic 2-methylpentanamide acyl core of Compound 5g is replaced with an aromatic 2-methylbenzamide core while retaining identical N-butyl-N-ethyl substitution (Compound 5q), repellency decreases: MEDobs rises from 0.104 to 0.156 µmol/cm², a 1.50-fold loss of potency [1]. This direct comparison isolates the contribution of the aliphatic vs. aromatic acyl group, holding the N-alkyl substitution constant, and indicates that the saturated, branched aliphatic chain of 5g provides a measurable advantage over the aromatic benzamide congener in the Aedes aegypti MED assay [1].

Aliphatic vs. Aromatic
Head-to-head
5g (aliphatic): MED 0.104; 5q (aromatic 2‑methylbenzamide): 0.156 µmol/cm²
Reports higher repellent activity for aliphatic over aromatic core with identical N‑alkyl substitution.
1.50‑fold lower MED for aliphatic; substitution may require re‑validation
Aliphatic vs. Aromatic Carboxamide Scaffold Repellent Design

Recommended Research and Industrial Application Scenarios for N-Butyl-N-ethyl-2-methylpentanamide (CAS 885907-59-5)


Hit-to-Lead Optimization of Aliphatic Carboxamide Mosquito Repellents

Use N-butyl-N-ethyl-2-methylpentanamide as a benchmark reference compound within a focused SAR program exploring N,N-dialkyl-2-methylpentanamide analogs. Its MEDobs of 0.104 µmol/cm² against Aedes aegypti [1] provides a defined potency anchor against which systematic variations of the N-alkyl groups (e.g., N-propyl, N-pentyl, N-cycloalkyl) can be quantitatively compared. The compound's 2-methylpentanamide core has been experimentally validated as superior to the linear hexanamide (1.50-fold), the 3-methylbutanamide (1.20-fold), the 2,2-dimethylpropanamide (2.75-fold), and the 2-methylbenzamide (1.50-fold) scaffolds [1], making it the logical starting point for lead optimization.

QSAR Model Training and External Validation Sets

Incorporate this compound into QSAR training or validation datasets for mosquito repellency prediction. The MFTA model reported an MEDpred of 0.132 µmol/cm² for this compound, closely matching the observed MEDobs of 0.104 [1], indicating reliable predictability within the model's applicability domain. Its well-characterized activity and defined structural features make it suitable for testing model transferability across different carboxamide subclasses or for evaluating new in silico prediction algorithms.

Formulation Development for Extended-Duration Spatial Repellents

Evaluate N-butyl-N-ethyl-2-methylpentanamide as an active ingredient in spatial repellent formulations on cloth or other substrates. With an MED of 0.104 µmol/cm² [1] and a computed LogP of approximately 3.07 , this compound occupies a physicochemical space that may offer a distinct volatility and substantivity profile compared to more polar analogs such as DEET (LogP ~2.0). Researchers can leverage its established potency baseline to systematically study the relationship between formulation parameters (e.g., polymer matrix, encapsulation) and residual repellent efficacy over time.

Comparative Resistance Profiling Against Aedes aegypti Strains

Employ this compound in resistance surveillance studies by measuring MED values against multiple Aedes aegypti strains (e.g., Orlando susceptible vs. field-collected pyrethroid-resistant populations). Its potency (MEDobs = 0.104 µmol/cm² [1]) and its aliphatic carboxamide chemotype—structurally distinct from DEET and pyrethroids—make it a useful probe for identifying cross-resistance patterns and for assessing whether the 2-methylpentanamide scaffold retains activity against DEET-tolerant mosquito populations.

Application
Selection Property
Validation Focus
Hit‑to‑Lead SAR Programs
2‑Methylpentanamide core with N‑butyl‑N‑ethyl substitution; established MED ranking within analog series
Comparative MED against linear, branched, and aromatic analogs; QSAR model alignment
QSAR Model Training & Validation
Well‑characterized MEDobs and MFTA MEDpred agreement; defined structural descriptors
Model predictability across carboxamide subclasses; applicability domain extension
Spatial Repellent Formulation Research
LogP ~3 and reported MED on cloth substrate; distinct physicochemical profile from DEET
Residual repellency over time; release kinetics from polymer matrices or encapsulation systems
Resistance Surveillance in Aedes aegypti
Aliphatic carboxamide chemotype structurally distinct from DEET and pyrethroids
MED values in field‑collected vs susceptible strains; cross‑resistance patterns
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